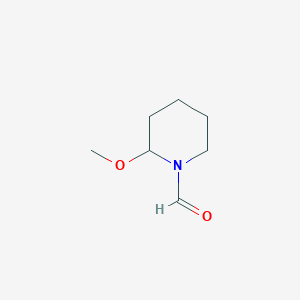

2-Methoxy-1-formylpiperidine

Description

Contextual Significance of Piperidine (B6355638) Derivatives in Heterocyclic Chemistry

The piperidine scaffold, a six-membered heterocycle containing a single nitrogen atom, is one of the most significant structural motifs in medicinal chemistry. nih.govresearchgate.net Piperidine-containing compounds are integral to the pharmaceutical industry, appearing in more than twenty classes of drugs, including analgesics, antipsychotics, and therapies for Alzheimer's disease. encyclopedia.pub Prominent examples include Donepezil, an acetylcholinesterase inhibitor, and Minoxidil, known for its use in treating hair loss. encyclopedia.pubwikipedia.org

Beyond pharmaceuticals, the piperidine ring is a core component of many natural alkaloids, such as piperine, which gives black pepper its characteristic taste. researchgate.netencyclopedia.pub The prevalence of this heterocyclic system stems from its ability to confer favorable physicochemical properties to a molecule. The inclusion of a piperidine ring can enhance metabolic stability, improve membrane permeability, and provide a three-dimensional framework that facilitates precise binding to biological receptors, thereby influencing both the pharmacokinetic and pharmacodynamic profiles of a drug candidate. researchgate.net Consequently, the development of novel synthetic routes to create substituted piperidines remains a vibrant and essential area of chemical research. nih.gov

Research Landscape and Trajectories for 2-Methoxy-1-formylpiperidine within Synthetic Chemistry

The primary role of 2-Methoxy-1-formylpiperidine in synthetic chemistry is that of a key intermediate, particularly for the synthesis of 2-substituted piperidines. nih.gov Its value lies in its function as a stable, handleable precursor to a reactive N-formyliminium ion. This electrophilic intermediate readily reacts with a variety of carbon-based nucleophiles, enabling the strategic introduction of diverse functional groups at the C-2 position of the piperidine ring. nih.govresearchgate.net

A significant advancement in the synthesis of 2-Methoxy-1-formylpiperidine itself is the use of anodic α-methoxylation of N-formylpiperidine. nih.govprepchem.com This electrochemical method represents a scalable and efficient approach that avoids the need for stoichiometric chemical oxidants. nih.gov Research has demonstrated that this transformation can be effectively carried out in an undivided electrochemical flow cell, providing convenient access to the methoxylated product on a gram scale. nih.govresearchgate.net

The synthetic utility of 2-Methoxy-1-formylpiperidine is exemplified in the preparation of specifically labeled compounds for advanced analytical studies. For instance, it has been employed in the synthesis of 2-substituted N-(methyl-d)piperidines, which are valuable in investigating long-lived nuclear spin states in solution NMR. nih.gov In one reported pathway, the intermediate is reacted with a nucleophile like bis(trimethylsilyl)acetylene, followed by further reaction steps, to yield the desired 2-substituted piperidine. nih.gov Another documented application includes its use as a starting material in the synthesis of isotripiperidein. prepchem.com

Overview of Advanced Methodologies and Applications for Alkoxyformylpiperidines

The synthesis and application of 2-Methoxy-1-formylpiperidine are representative of a broader strategy involving α-alkoxy-N-acylpiperidines in organic synthesis. A key advanced methodology in this area is flow electrosynthesis. nih.govresearchgate.net This technique enables the efficient and controlled α-alkoxylation of N-acylpiperidines. The electrochemical approach is considered advantageous as it is a "reagent-free" oxidation method that reduces chemical waste and avoids the hazards associated with traditional, often toxic, chemical oxidants. researchgate.net The scalability of flow electrolysis allows for the production of these valuable intermediates on demand. nih.gov

The primary application of these alkoxyformylpiperidines is to serve as versatile electrophilic building blocks. The α-alkoxy group acts as a latent leaving group, which, under Lewis acidic conditions, facilitates the formation of a highly reactive N-acyliminium ion. This intermediate is a powerful electrophile that can be trapped by a wide range of nucleophiles to forge new carbon-carbon or carbon-heteroatom bonds at the C-2 position. This strategy provides a robust and flexible platform for the synthesis of diverse libraries of 2-substituted piperidines, which are of significant interest for drug discovery and development. nih.govresearchgate.net

| Parameter | Details | Reference |

| Reactants | N-formylpiperidine, Methanol (B129727) | prepchem.com |

| Electrolyte | Tetramethylammonium tetrafluoroborate | prepchem.com |

| Apparatus | Electrolysis cell | prepchem.com |

| Temperature | 25° C | prepchem.com |

| Current Efficiency | 90.2% | prepchem.com |

This table summarizes the conditions for the electrochemical synthesis of 1-formyl-2-methoxypiperidine.

Structure

3D Structure

Properties

CAS No. |

61020-07-3 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-methoxypiperidine-1-carbaldehyde |

InChI |

InChI=1S/C7H13NO2/c1-10-7-4-2-3-5-8(7)6-9/h6-7H,2-5H2,1H3 |

InChI Key |

GMXVFNHJKDDELJ-UHFFFAOYSA-N |

SMILES |

COC1CCCCN1C=O |

Canonical SMILES |

COC1CCCCN1C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxy 1 Formylpiperidine

Electrochemical Synthesis Approaches

Electrochemical methods offer a powerful and green alternative to traditional chemical synthesis, often providing high selectivity and efficiency under mild conditions. The electrochemical synthesis of 2-methoxy-1-formylpiperidine primarily revolves around the anodic oxidation of its precursor, N-formylpiperidine.

Anodic α-Methoxylation of N-Formylpiperidine: Reaction Optimization and Scalability

The core electrochemical transformation for producing 2-methoxy-1-formylpiperidine is the anodic α-methoxylation of N-formylpiperidine, a reaction often referred to as a Shono-type oxidation. nih.govmmu.ac.ukbeilstein-journals.org This process involves the direct oxidation of the α-carbon adjacent to the nitrogen atom in the piperidine (B6355638) ring. The reaction is typically carried out in methanol (B129727), which acts as both the solvent and the methoxylating agent. nih.govmmu.ac.uk

The process is operationally straightforward, often utilizing a standard electrochemical setup with carbon-based electrodes. nih.govmmu.ac.uk The reaction involves the removal of two electrons and a proton from the N-formylpiperidine molecule at the anode, leading to the formation of a highly reactive N-acyliminium ion intermediate. chem-station.comjst.go.jp This intermediate is then trapped by the methanol solvent to yield the desired 2-methoxy-1-formylpiperidine. chem-station.comjst.go.jp

Optimization of the reaction conditions is crucial for achieving high yields and selectivity. Factors such as the choice of electrode material, supporting electrolyte, and current density have been studied. For instance, methoxylation on graphite (B72142) anodes in the presence of the electrolyte Et4NOTs has been shown to favor the formation of the desired α-monomethoxy product. researchgate.net In contrast, using Et4NBF4 as the electrolyte can sometimes lead to the formation of α,α'-dimethoxy derivatives as byproducts. researchgate.net

The scalability of this reaction has been demonstrated, with successful syntheses performed on scales ranging from laboratory benchtop setups to larger, more productive systems. nih.govsoton.ac.uk For example, a 200 mmol scale synthesis of 2-methoxy-1-formylpiperidine has been successfully carried out. nih.gov

Flow Electrochemistry for Efficient and Continuous Synthesis of 2-Methoxy-1-formylpiperidine

Flow electrochemistry has emerged as a particularly effective technique for the synthesis of 2-methoxy-1-formylpiperidine, offering advantages in terms of efficiency, safety, and scalability. nih.govsoton.ac.uknih.gov This method utilizes microfluidic or extended path flow electrolysis cells, allowing for precise control over reaction parameters and enhanced mass transport. nih.govresearchgate.net

In a typical flow setup, a solution of N-formylpiperidine in methanol with a supporting electrolyte is continuously pumped through an electrochemical cell. nih.gov The cell often consists of a carbon-based anode and a steel cathode in an undivided arrangement. nih.gov This configuration allows for the continuous production of 2-methoxy-1-formylpiperidine, making it a highly efficient process.

One notable example demonstrated the synthesis of over 23 grams of 2-methoxy-1-formylpiperidine in just over two hours of electrolysis time using an extended path flow cell. nih.gov This highlights the potential for high productivity with this methodology. The use of flow electrochemistry also allows for the easy recovery and reuse of the supporting electrolyte, further enhancing the green credentials of the synthesis. nih.gov

| Parameter | Value/Condition | Reference |

| Reactant | N-formylpiperidine (0.2 M) | nih.gov |

| Solvent | Methanol (MeOH) | nih.gov |

| Supporting Electrolyte | Et4NBF4 (0.05 M) | nih.gov |

| Anode | Carbon-filled polymer (C-PVDF) | nih.gov |

| Cathode | Steel | nih.gov |

| Cell Type | Undivided extended path flow cell | nih.gov |

| Flow Rate | 8.0 mL min⁻¹ | nih.gov |

| Cell Current | 6.0 A | nih.gov |

| Isolated Yield | 82% | nih.gov |

Mechanistic Investigations of Electrochemical N-Alkoxylation Pathways

The electrochemical synthesis of 2-methoxy-1-formylpiperidine proceeds via a well-studied mechanism known as the Shono oxidation. nih.govmmu.ac.ukbeilstein-journals.orgchem-station.com The key steps of this N-alkoxylation pathway are as follows:

Initial Electron Transfer: The reaction begins at the anode with the oxidation of the N-formylpiperidine molecule. An electron is removed from the nitrogen atom, forming a radical cation. beilstein-journals.orgresearchgate.net

Deprotonation: The radical cation then undergoes deprotonation at the α-carbon (the carbon atom adjacent to the nitrogen), resulting in the formation of an α-amino radical. beilstein-journals.org

Second Electron Transfer: This radical is subsequently oxidized at the anode in a second electron transfer step, leading to the formation of a highly electrophilic N-acyliminium ion. chem-station.comjst.go.jpbeilstein-journals.orgresearchgate.net

Nucleophilic Attack: The N-acyliminium ion is a powerful electrophile that is readily attacked by a nucleophile. In the case of this synthesis, the methanol solvent acts as the nucleophile, attacking the iminium ion. chem-station.comjst.go.jp

Final Product Formation: The final step involves the loss of a proton from the attacking methanol molecule to yield the stable 2-methoxy-1-formylpiperidine product. beilstein-journals.org

This mechanistic pathway, involving an initial electron transfer from the amide followed by deprotonation and a second oxidation, is a generally accepted model for the Shono oxidation of amides and carbamates. beilstein-journals.orgresearchgate.net The N-acyliminium ion is a crucial intermediate, and its generation via electrochemical means provides a powerful tool for the α-functionalization of amines. nih.govmmu.ac.ukbeilstein-journals.org

Conventional Synthetic Routes and Precursor Chemistry

While electrochemical methods are highly efficient, it is also important to understand the conventional synthesis of the necessary precursors, particularly N-formylpiperidine, and other non-electrochemical methods for piperidine functionalization.

Strategies for N-Formylpiperidine Preparation via Formylation Reactions

N-formylpiperidine is the direct precursor for the electrochemical synthesis of 2-methoxy-1-formylpiperidine. nih.gov It can be prepared through various formylation reactions of piperidine. ontosight.aichemicalbook.com

One common method involves the reaction of piperidine with formic acid or its derivatives. ontosight.ai This is a straightforward approach where the formyl group (-CHO) is introduced onto the nitrogen atom of the piperidine ring. ontosight.ai Another approach involves the use of N-formylmorpholine or N-formylpiperidine itself as a formylating agent in certain reactions.

A continuous microflow photocatalytic method has also been developed for the N-formylation of piperidine, achieving high yields and selectivity under mild conditions using an organic dye photocatalyst. rhhz.net This method represents a green and efficient alternative to traditional batch processes. rhhz.net

| Formylation Method | Reagents/Conditions | Reference |

| Reaction with Formic Acid | Piperidine, Formic Acid | ontosight.ai |

| Photocatalytic Formylation | Piperidine, Oxygen, Visible Light, Organic Dye Photocatalyst | rhhz.net |

Methoxylation and Alkoxylation Techniques for Piperidine Ring Functionalization

Beyond the electrochemical methods discussed, other techniques exist for the functionalization of the piperidine ring, including methoxylation and more general alkoxylation. The functionalization of a pre-existing piperidine ring is a common strategy in organic synthesis. nih.gov

While the direct α-methoxylation of N-formylpiperidine is most efficiently achieved electrochemically, other strategies for introducing alkoxy groups onto a piperidine ring can be considered in different contexts. These often involve multi-step sequences. For instance, the synthesis of certain piperidine derivatives can involve the protection of the piperidine nitrogen, followed by the introduction of a desired moiety through nucleophilic substitution or coupling reactions.

For example, the synthesis of 1-(2-methoxyethyl)piperidine-3-carboxylic acid involves the alkylation of a piperidine derivative with 2-methoxyethyl bromide. While this example illustrates the introduction of a methoxy-containing substituent rather than direct methoxylation of the ring, it highlights a general strategy for incorporating alkoxy groups into piperidine structures through conventional organic reactions.

Catalytic methods have also been developed for the alkoxylation of C-H bonds, although their application directly to N-formylpiperidine for the synthesis of the target compound is less common than the electrochemical route. For example, nickel-catalyzed C-H alkoxylation reactions have been reported for other types of aromatic compounds. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthesis

The synthesis of 2-methoxy-1-formylpiperidine and related piperidine derivatives is increasingly being guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Modern electrochemical methods, particularly when combined with flow chemistry, offer significant advantages in sustainability over traditional synthetic routes. nih.govrsc.org These approaches often lead to higher efficiency, minimized waste, and safer operating conditions. researchgate.net

Anodic oxidation has emerged as a powerful and environmentally conscious method for the α-functionalization of N-acylpiperidines, such as the conversion of N-formylpiperidine to 2-methoxy-1-formylpiperidine. nih.govnih.govresearchgate.net This electrochemical approach is considered "reagent-free" because it uses electricity to drive the oxidation, thereby avoiding the need for stoichiometric chemical oxidants that are often hazardous and generate significant waste. nih.govresearchgate.net Conventional oxidation methods frequently require toxic acids, bases, or transition metal catalysts and may necessitate elevated temperatures, whereas electrosynthesis can proceed under mild, ambient conditions. nih.gov

The integration of anodic oxidation with flow chemistry further enhances the sustainability of the process. nih.govnih.gov Electrochemical flow cells, characterized by small interelectrode gaps and large surface-area-to-volume ratios, enable high production rates, improved selectivity, and efficient conversion on a multigram scale. nih.govnih.govresearchgate.net This technology facilitates precise control over reaction parameters like residence time and reduces the required amount of supporting electrolyte compared to traditional batch reactors. nih.govnih.gov A notable application is the efficient and readily scalable anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell to produce 2-methoxy-1-formylpiperidine. nih.govnih.govresearchgate.netsoton.ac.uk In such a system, hydrogen gas is generated at the cathode, and in an undivided cell, the methoxide (B1231860) ions produced concurrently can neutralize the protons from the anodic reaction, simplifying the process. thieme-connect.de

Research has demonstrated the successful scale-up of the electrochemical methoxylation of N-formylpiperidine using a spinning electrode reactor in both batch and flow modes, affirming the industrial viability of this green methodology. chemrxiv.org

Table 1: Research Findings on Flow Electrosynthesis of 2-Methoxy-1-formylpiperidine from N-formylpiperidine

| Parameter | Value/Condition | Outcome | Source |

|---|---|---|---|

| System | Ammonite 15 extended path flow electrolysis cell | Access to >23 g of the methoxylated intermediate | nih.gov |

| Scale | 200 mmol | 82% isolated yield of 2-methoxy-1-formylpiperidine | nih.gov |

| Reactant Solution | 0.2 M N-formylpiperidine in MeOH | - | nih.gov |

| Supporting Electrolyte | 0.05 M Et₄NBF₄ | Reduced requirement compared to batch cells | nih.gov |

| Flow Rate | 8.0 mL min⁻¹ | - | nih.gov |

| Cell Current | 6.0 A | High rates of production and selectivity | nih.gov |

| Temperature | Ambient | Avoids energy-intensive heating/cooling | nih.gov |

| System (Scale-up) | Spinning electrode reactor (flow mode) | 93% isolated yield (129 g) | chemrxiv.org |

| Reactant Solution (Scale-up) | 1 mol (113 g) of N-formylpiperidine in 1 L MeOH | - | chemrxiv.org |

| Supporting Electrolyte (Scale-up) | 0.1 M Et₄NBF₄ | - | chemrxiv.org |

| Recirculation Flow Rate | 200 mL/min | Excellent conversion and selectivity | chemrxiv.org |

| Current (Scale-up) | 40 A | High current efficiency | chemrxiv.org |

This table presents data from studies on the electrochemical synthesis of 2-methoxy-1-formylpiperidine, showcasing the efficiency and scalability of flow chemistry techniques.

In broader synthetic contexts for N-formylpiperidines, traditional methods often rely on less desirable solvents and reagents. For instance, the preparation of N-formylpiperidine has been achieved through reactions involving dimethylformamide (DMF), which is now facing restrictions due to its toxicity. ucc.iegoogle.com Research into alternatives has explored solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), tetrahydrofuran (B95107) (THF), and cyclopentyl methyl ether (CPME). ucc.ie While a synthesis using N-formylpiperidine in 2-MeTHF showed slightly increased product purity in one case, it also presented challenges with solid formation. ucc.ie

The choice of formylating agent is also crucial for reagent minimization and waste reduction. Traditional methods for preparing N-formylpiperidine include reacting piperidine with carbon monoxide at high pressure and temperature, or with chloroform, which can have low to variable yields. google.comgoogle.com Another method involves an acyl exchange with a large excess of an acyl compound like DMF, which complicates product recovery and waste treatment. google.com A greener alternative involves the reaction of piperidine with formic acid or its esters, such as methyl formate (B1220265). google.comgoogle.com The reaction with methyl formate is particularly efficient, yielding the product in nearly theoretical amounts with alcohol as the only byproduct, simplifying separation and purification. google.com

Table 2: Comparison of Reagents and Solvents in N-Formylpiperidine Synthesis

| Method/Reagent | Solvent(s) | Environmental/Process Considerations | Source |

|---|---|---|---|

| Piperidine + Carbon Monoxide | Not specified | High temperature and pressure required; ~85% yield. | google.comgoogle.com |

| Piperidine + Chloroform | Not specified | Variable yields (11-89%); uses phase-transfer catalyst. | google.comgoogle.com |

| Piperidine + Dimethylformamide (DMF) | Not specified | Requires large excess of DMF and H₂SO₄ catalyst; waste treatment issues. | google.com |

| Piperidine + Methyl Formate | None (reagent as solvent) | High yield (~98%); only alcohol as byproduct; simple separation. | google.com |

| Grignard + N-Formylpiperidine | Tetrahydrofuran (THF) | Anhydrous conditions required; efficient stirring is crucial. | orgsyn.org |

| Grignard + N-Formylmorpholine | 2-MeTHF, THF, CPME | Investigated as alternatives to DMF, but resulted in reduced yield and purity. | ucc.ie |

This table summarizes various synthetic approaches to N-formylpiperidine, highlighting the green chemistry advantages of certain reagent and solvent choices.

Chemical Reactivity and Derivatization Strategies of 2 Methoxy 1 Formylpiperidine

Generation and Reactivity of N-Formyliminium Ion Intermediates

2-Methoxy-1-formylpiperidine is a stable precursor to the highly reactive N-acyliminium ion, specifically the N-formyliminium ion. nih.govresearchgate.net The methoxy (B1213986) group at the C2 position acts as a latent leaving group. In the presence of a Lewis acid or under electrochemical conditions, the methoxy group is eliminated, leading to the formation of a cyclic N-formyliminium ion intermediate. nih.govresearchgate.net This electrochemical generation can be achieved through anodic α-methoxylation of N-formylpiperidine, which produces the 2-methoxy intermediate efficiently and scalably. nih.govresearchgate.netresearchgate.net

The resulting N-formyliminium ion is a potent electrophile. The positive charge is stabilized by the nitrogen atom, making the C2 position highly susceptible to attack by a wide range of nucleophiles. nih.govresearchgate.net This reactivity is central to the synthetic utility of 2-methoxy-1-formylpiperidine, as it provides a reliable method for introducing substituents at the α-position to the nitrogen atom within the piperidine (B6355638) ring. nih.govresearchgate.net

Carbon-Carbon Bond-Forming Reactions with Nucleophiles at the C2 Position

The primary synthetic application of the N-formyliminium ion generated from 2-methoxy-1-formylpiperidine is its reaction with carbon nucleophiles to form new carbon-carbon bonds at the C2 position. nih.govresearchgate.net This strategy allows for the direct and efficient introduction of various carbon-based substituents onto the piperidine scaffold.

A notable example is the Friedel-Crafts-type reaction where the iminium ion reacts with electron-rich aromatic compounds. For instance, treating 2-methoxy-1-formylpiperidine with a Lewis acid like aluminum trichloride (B1173362) (AlCl₃) in benzene (B151609) results in the formation of 2-phenylpiperidine-1-carbaldehyde in high yield. nih.govresearchgate.net Similarly, organometallic reagents and silyl (B83357) enolates serve as effective carbon nucleophiles. nih.gov The reaction with bis(trimethylsilyl)acetylene, promoted by a Lewis acid, successfully introduces an ethynyl (B1212043) group at the C2 position, yielding a precursor to 2-ethynyl-1-(methyl-d)piperidine after further steps. nih.gov

These reactions highlight the compound's role as a key building block for creating 2-substituted piperidines, which are significant structural motifs in many biologically active molecules. nih.govnih.gov

Table 1: Examples of C-C Bond Formation at C2 Position

| Nucleophile | Reagent/Conditions | Product | Yield | Reference(s) |

|---|---|---|---|---|

| Benzene | AlCl₃ | 2-Phenylpiperidine-1-carbaldehyde | 91% | nih.govresearchgate.net |

| Bis(trimethylsilyl)acetylene | Lewis Acid | 2-(Trimethylsilylethynyl)piperidine-1-carbaldehyde | - | nih.gov |

| Silyl enolates | Metal Triflates (e.g., Sc(OTf)₃) | 2-Alkylated piperidines | High | nih.gov |

Functional Group Interconversions of the Formyl Moiety

The formyl group on the piperidine nitrogen is not merely a spectator; it can be readily transformed into other functional groups, adding another layer of synthetic versatility. nih.govsmolecule.com The formyl group can be removed (deprotected) under acidic conditions, such as treatment with aqueous hydrochloric acid (HCl), to yield the corresponding secondary piperidine. nih.govresearchgate.net

Furthermore, the formyl group can be reduced to a methyl group. A specific application involves the Eschweiler-Clarke reaction, where the formyl group is a precursor to an isotopically labeled N-methyl group. Using formic acid-d₂ and unlabeled formaldehyde, a monodeuterated methyl group (N-CH₂D) can be selectively installed. nih.govresearchgate.net This transformation is valuable for synthesizing molecules used in nuclear magnetic resonance (NMR) studies of long-lived nuclear spin states. nih.gov The formyl group can also undergo reduction to form a hydroxymethyl group or participate in nucleophilic addition reactions. smolecule.com

Regioselective Functionalization of the Piperidine Ring System

The inherent reactivity of 2-methoxy-1-formylpiperidine directs functionalization specifically to the C2 position of the piperidine ring. The initial synthesis of the compound via anodic methoxylation of N-formylpiperidine is itself a regioselective C-H functionalization at the C2 position. nih.govresearchgate.net

Subsequent reactions involving the generation of the N-formyliminium ion maintain this regioselectivity, as the C2 carbon is the most electrophilic site. nih.gov This provides a powerful and predictable method for C2-alkylation, C2-arylation, and other C2-substitutions. While methods exist for functionalizing other positions of the piperidine ring (C3 and C4), they typically require different starting materials and catalytic systems, such as rhodium-catalyzed C-H insertions with different N-protecting groups. d-nb.infonih.gov For instance, direct C-H functionalization at the C3 position is often disfavored due to the electron-withdrawing effect of the nitrogen, necessitating indirect strategies. d-nb.infonih.gov The chemistry of 2-methoxy-1-formylpiperidine, therefore, offers a reliable and highly regioselective route specifically for C2-functionalization.

Stereoselective Transformations and Control of Chirality

The synthesis of chiral piperidines is of great interest in medicinal chemistry, as many pharmaceuticals contain stereodefined piperidine cores. dicp.ac.cnmdpi.com Strategies involving 2-methoxy-1-formylpiperidine precursors can be adapted to control the stereochemistry of the final products.

Achieving enantioselectivity in the synthesis of chiral piperidines is a significant challenge. dicp.ac.cnnih.gov While 2-methoxy-1-formylpiperidine is typically used in its racemic form, it serves as a key intermediate in pathways that can incorporate chirality. Enantioselective synthesis can be approached by using chiral catalysts during the nucleophilic addition to the N-formyliminium ion. For example, rhodium-catalyzed C-H functionalization reactions on N-protected piperidines have been shown to generate 2-substituted products with high diastereo- and enantioselectivity, demonstrating that catalyst control is a viable strategy for inducing chirality at the C2 position. d-nb.infonih.gov Another approach involves the asymmetric reduction of pyridinium (B92312) salts or the cyclization of unsaturated acetals using chiral phosphoric acid catalysts to create chiral piperidine skeletons. dicp.ac.cnumich.edu These chiral piperidines could then, in principle, be derivatized via intermediates analogous to 2-methoxy-1-formylpiperidine.

Once a chiral center is established, controlling the diastereoselectivity of subsequent reactions is crucial. Nucleophilic substitution reactions on derivatives of 2-methoxypiperidine (B3191330) have been shown to proceed with a high degree of diastereoselectivity. nih.gov The stereochemical outcome of the addition of nucleophiles, such as silyl enolates, to the N-acyliminium ion generated from 2-acyloxypiperidines is highly dependent on the nature of the substituents already present on the piperidine ring. nih.gov

A study by Kobayashi et al. demonstrated that the reaction of 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine with silyl enolates afforded the 2-alkylated products with high cis-selectivity. nih.gov In contrast, using 2,3-diacyloxy-N-benzyloxycarbonylpiperidines as substrates resulted in high trans-selectivity. nih.gov This demonstrates that existing stereocenters and functional groups on the piperidine ring can effectively direct the stereochemical course of the C2-functionalization reaction, allowing for the synthesis of specific diastereomers. nih.govd-nb.infonih.gov

Table 2: Diastereoselective Nucleophilic Substitution of N-Benzyloxycarbonyl-2-acyloxypiperidines

| Substrate | Selectivity | Reference |

|---|---|---|

| 2-Acetoxy-3-benzyloxypiperidine | High cis-selectivity | nih.gov |

| 2,3-Diacyloxypiperidines | High trans-selectivity | nih.gov |

Spectroscopic and Structural Elucidation of 2 Methoxy 1 Formylpiperidine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering granular information on the chemical environment of individual atoms.

High-Resolution ¹H NMR and ¹³C NMR for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable for confirming the fundamental structure of 2-methoxy-1-formylpiperidine and its analogues. nih.govlibretexts.orgirisotope.com The presence of the formyl group, piperidine (B6355638) ring, and any substituents gives rise to characteristic signals in the NMR spectra.

For N-formylpiperidine, the formyl proton typically appears as a distinct signal in the ¹H NMR spectrum. chemicalbook.com In the case of 2-methoxy-1-formylpiperidine, the ¹H NMR spectrum will show signals corresponding to the methoxy (B1213986) group protons, the formyl proton, and the protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine ring protons provide valuable information about their spatial arrangement. uni-regensburg.de

In ¹³C NMR spectra, the carbonyl carbon of the formyl group exhibits a characteristic downfield shift. libretexts.orgirisotope.com The carbon atoms of the piperidine ring and the methoxy group also show distinct resonances. The presence of a substituent, such as the methoxy group at the C2 position, influences the chemical shifts of the adjacent carbon atoms. libretexts.orgirisotope.com The number of unique signals in the ¹³C NMR spectrum can confirm the symmetry of the molecule. irisotope.com

Table 1: Representative ¹H and ¹³C NMR Data for N-Formylpiperidine Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-Formylpiperidine | CDCl₃ | 8.05 (s, 1H, CHO), 3.45 (t, 2H, NCH₂), 3.25 (t, 2H, NCH₂), 1.60-1.70 (m, 6H, CH₂) | 162.5 (C=O), 46.0 (NCH₂), 40.5 (NCH₂), 26.0 (CH₂), 24.5 (CH₂), 23.0 (CH₂) |

| Benzyl 2-formylpiperidine-1-carboxylate | CDCl₃ | 8.1–8.3 (formyl proton), 5.1–5.2 (benzyloxy group) | 165–170 (carbonyl C=O) |

Note: The data presented are representative and may vary depending on the specific experimental conditions.

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

The restricted rotation around the amide C-N bond in N-formylpiperidines can lead to the presence of cis and trans isomers, which are often observable by NMR spectroscopy. mdpi.comresearchgate.net This restricted rotation results in distinct sets of signals for the two conformers in both ¹H and ¹³C NMR spectra. mdpi.com The relative populations of these conformers can be determined from the integration of their respective signals.

Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for elucidating the stereochemistry and conformational preferences of these molecules. nih.govresearchgate.netnih.gov NOESY experiments can establish through-space proximities between protons, which helps in assigning the relative configuration of substituents and determining the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat). researchgate.netresearchgate.net For instance, NOE correlations between the formyl proton and specific protons on the piperidine ring can differentiate between the cis and trans amide conformations.

Furthermore, techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish proton-proton and proton-carbon connectivities, respectively, aiding in the complete assignment of the NMR spectra. researchgate.net Dynamic NMR (DNMR) studies can be employed to investigate the energetics of conformational exchange processes, such as ring inversion and rotation around the C-N amide bond. unibas.it

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. nih.gov For 2-methoxy-1-formylpiperidine, with a molecular formula of C₇H₁₃NO₂, the expected molecular weight is approximately 143.18 g/mol . nih.gov

Electron ionization (EI) mass spectrometry of N-acylpiperidines typically shows a molecular ion peak (M⁺). nih.gov The fragmentation of these compounds is often characterized by cleavage of the bonds adjacent to the carbonyl group. libretexts.org Common fragmentation pathways for N-formylpiperidines can include the loss of the formyl group (M-29) or cleavage of the piperidine ring. libretexts.org The presence of a methoxy group in 2-methoxy-1-formylpiperidine would likely lead to additional characteristic fragmentation patterns, such as the loss of a methoxy radical (·OCH₃) or methanol (B129727) (CH₃OH).

Electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-MS), is another valuable tool. For instance, in positive ion mode, protonated molecules [M+H]⁺ are typically observed. The fragmentation of these protonated molecules in tandem mass spectrometry (MS/MS) experiments can provide further structural information. foodb.ca

Table 2: Predicted Mass Spectrometry Data for 2-Methoxy-1-formylpiperidine

| Ionization Mode | Predicted m/z | Interpretation |

| EI | 143 | Molecular Ion (M⁺) |

| EI | 114 | [M - CHO]⁺ |

| EI | 112 | [M - OCH₃]⁺ |

| ESI (+) | 144 | [M + H]⁺ |

| ESI (+) | 166 | [M + Na]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. nih.gov In the IR spectrum of 2-methoxy-1-formylpiperidine, the most prominent absorption band is expected to be the C=O stretching vibration of the formyl group. researchgate.net This band typically appears in the region of 1650-1700 cm⁻¹. medcraveonline.comacs.org The exact position of this band can be influenced by the conformation of the molecule and the presence of other functional groups.

Other important vibrations include the C-N stretching of the amide, which can be observed in the amide III region, and the C-O stretching of the methoxy group. psu.edunih.gov The C-H stretching vibrations of the piperidine ring and the methoxy group will be present in the region of 2800-3000 cm⁻¹. The formyl C-H stretch, if observable, typically appears as a weaker band around 2820 cm⁻¹.

The IR spectrum can also provide information about the presence of different conformers. For example, studies on N-phenylamides have shown that the cis and trans isomers can exhibit differences in their IR spectra, particularly in the amide III vibration region. psu.edunih.gov

Table 3: Characteristic IR Absorption Frequencies for 2-Methoxy-1-formylpiperidine

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Amide (Formyl) | C=O Stretch (Amide I) | 1650 - 1700 |

| Formyl | C-H Stretch | ~2820 |

| Methoxy | C-O Stretch | 1050 - 1150 |

| Piperidine Ring | C-H Stretch | 2800 - 3000 |

| Amide | C-N Stretch (Amide III) | ~1300 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For saturated heterocyclic compounds like piperidine, the electronic transitions typically occur in the far-UV region and are not readily observable with standard UV-Vis spectrophotometers. nist.gov

The introduction of a formyl group, which contains a carbonyl chromophore, can result in a weak n → π* transition in the near-UV region. The exact wavelength and intensity of this absorption depend on the solvent and the molecular environment. While not as structurally informative as NMR or MS for this class of compounds, UV-Vis spectroscopy can be a useful complementary technique.

Computational and Theoretical Investigations of 2 Methoxy 1 Formylpiperidine

Molecular Modeling and Conformational Analysis of the Piperidine (B6355638) Ring

The piperidine ring, a common scaffold in many biologically active compounds, can adopt various conformations, primarily chair and boat forms. The presence and orientation of substituents significantly influence the stability of these conformations. In the case of 2-methoxy-1-formylpiperidine, the methoxy (B1213986) group at the C2 position and the formyl group at the N1 position dictate the preferred geometry of the ring.

Molecular mechanics and ab initio calculations are instrumental in exploring the conformational space of such molecules. sciforum.net These methods can determine the relative energies of different conformers, identifying the most stable arrangements. For substituted piperidines, the chair conformation is generally favored. The orientation of the substituents (axial vs. equatorial) is a critical factor. For instance, in related 2-substituted N-CH2D piperidines, calculations have shown that the substituent at the 2-position can favor an axial orientation. soton.ac.uk This preference is influenced by steric and electronic effects, including hyperconjugation. nih.gov

The formyl group attached to the nitrogen atom introduces an additional layer of complexity due to the potential for rotational isomers (syn/anti) and its influence on the ring's puckering. Computational modeling can map the potential energy surface associated with the rotation around the N-C(formyl) bond and the inversion of the ring, providing a detailed picture of the molecule's dynamic behavior. Studies on similar N-acylpiperidines have demonstrated the utility of these methods in understanding conformational preferences.

Table 1: Computed Conformational Data for Piperidine Derivatives

| Compound/Fragment | Computational Method | Key Finding |

| 2-substituted N-CH2D piperidines | Not Specified | The 2-alkynyl and 2-phenyl derivatives favor conformations with the substituent in an axial orientation. soton.ac.uk |

| 1-{[5-fluoro-2-oxo-1-(piperidin-1- ylmethyl)-2,3-dihydro-1H-indol-3-ylidene]amino}-3-(prop-2-en-1-yl)thiourea | Molecular Mechanics (MMFF94s) and Ab Initio (RHF/3-21G) | Both methods predicted a chair shape for the piperidine ring. sciforum.net |

| 2-methoxy-1,2-diphenylethanone | Ab Initio (B3LYP/6-31G(d)) | Three stable conformers (cisoid, skewed, and transoid) were identified in the gas phase. nih.gov |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like 2-methoxy-1-formylpiperidine. bohrium.comepstem.net Methods such as B3LYP and B3PW91, often paired with basis sets like 6-311++G(d,p), are commonly employed to optimize molecular geometries and calculate various electronic properties. bohrium.comepstem.netresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. bohrium.com For related formylpiperidine derivatives, these calculations have been used to assess stability and reactivity. bohrium.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically blue/green) and nucleophilic (electron-rich, typically red/yellow) regions. epstem.net This is invaluable for predicting sites of chemical reactions. For 2-methoxy-1-formylpiperidine, the oxygen atom of the formyl group is expected to be a region of high negative potential, making it susceptible to electrophilic attack, while the hydrogen atom of the formyl group and regions near the piperidine ring protons would be areas of positive potential.

Fukui Functions: These functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint specific atoms that are most likely to participate in chemical reactions.

Table 2: Theoretical Electronic Properties of Related Compounds

| Compound | Computational Method | Calculated Properties |

| 1-(3-((4-(diethylamino)-2-hydroxybenzylidene)amino)phenyl)ethan-1-one | DFT/B3LYP/6-311G(d,p) | HOMO Energy: -5.511 eV, LUMO Energy: -1.828 eV, Energy Gap: 3.683 eV. bohrium.com |

| 2-Methoxy-4-[(3-p-Methylbenzyl-4,5- Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2- Methylbenzoate | DFT (B3LYP, B3PW91) | HOMO-LUMO energy, total energy, Mulliken atomic charges, dipole moment. epstem.net |

| Tert-butyl 4-formylpiperidine-1-carboxylate | DFT/B3LYP/6-311++G(d,p) | NLO prospects, HOMO-LUMO analysis, MEP studies, UV-Vis spectra, NBO analysis, Fukui functions. researchgate.net |

Elucidation of Reaction Mechanisms through Computational Chemistry

For instance, the formyl group of 2-methoxy-1-formylpiperidine is a key functional group that can participate in various reactions, such as nucleophilic additions and reductions. Computational studies can model the approach of a nucleophile to the carbonyl carbon, calculating the activation energy for the formation of a tetrahedral intermediate. Isotopic labeling studies, in conjunction with computational modeling, can further clarify reaction pathways.

In the context of its synthesis, such as the anodic methoxylation of N-formylpiperidine, computational models can help to understand the electrochemical processes involved. soton.ac.uknih.govresearchgate.net They can provide insights into the formation of intermediates like the N-formyliminium ion, which is a precursor for introducing nucleophiles at the 2-position of the piperidine ring. soton.ac.uknih.govresearchgate.net

Furthermore, theoretical calculations can be used to study the stability of potential products and byproducts, helping to rationalize experimental observations and predict the outcome of reactions under different conditions. For example, DFT calculations have been used to assess the relative energies of tautomers, such as enol and amide forms, in related systems. acs.org

Prediction of Spectroscopic Parameters via Theoretical Methods

Theoretical methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of 2-methoxy-1-formylpiperidine.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods are widely used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.netresearchgate.net These theoretical predictions, when compared with experimental spectra, can aid in the assignment of signals and provide confidence in the determined structure. The accuracy of these predictions can be enhanced by considering solvent effects using models like the Polarizable Continuum Model (PCM). liverpool.ac.uk

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netresearchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed absorption bands, providing detailed information about the molecular structure and bonding. Potential Energy Distribution (PED) analysis can further help in assigning the character of each vibrational mode. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.netresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally.

Table 3: Theoretical vs. Experimental Spectroscopic Data Correlation

| Spectroscopic Technique | Computational Method | Key Application |

| NMR | GIAO | Calculation of ¹H and ¹³C chemical shifts for structural elucidation. epstem.netresearchgate.net |

| IR/Raman | DFT (e.g., B3LYP) | Prediction of vibrational frequencies and assignment of spectral bands. researchgate.netresearchgate.net |

| UV-Vis | TD-DFT | Calculation of electronic transitions and absorption wavelengths. researchgate.netresearchgate.net |

Applications of 2 Methoxy 1 Formylpiperidine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Substituted Piperidines and Heterocyclic Frameworks

2-Methoxy-1-formylpiperidine serves as a crucial precursor for generating substituted piperidines, which are integral components of numerous alkaloids and pharmacologically active compounds. uni-regensburg.de The presence of the methoxy (B1213986) group at the α-position to the nitrogen atom makes it a stable precursor to the corresponding N-acyliminium ion. This reactive intermediate can then be subjected to reactions with various carbon nucleophiles to introduce substituents at the 2-position of the piperidine (B6355638) ring. nih.govresearchgate.net

This methodology has been successfully employed in the synthesis of various 2-substituted piperidines. For instance, reaction with organometallic reagents or other carbon-based nucleophiles allows for the creation of a diverse array of piperidine derivatives with different functionalities at the C2 position. nih.govresearchgate.net This approach provides a streamlined route to functionalized piperidines that would otherwise require more complex, multi-step synthetic sequences. kcl.ac.uk

Furthermore, the reactivity of 2-methoxy-1-formylpiperidine extends to the construction of more complex heterocyclic frameworks. The formyl group can participate in condensation reactions, while the piperidine ring itself can be a scaffold for building fused or spirocyclic systems. smolecule.com For example, it can be utilized in reactions that lead to the formation of tricyclic frameworks, demonstrating its utility in creating intricate molecular architectures. uni-regensburg.de

Preparation of Isotopically Labeled Analogues for Mechanistic Studies (e.g., N-CH₂D piperidines)

A significant application of 2-methoxy-1-formylpiperidine is in the synthesis of isotopically labeled compounds, particularly N-CH₂D piperidines. nih.govresearchgate.net These labeled analogues are invaluable tools for mechanistic studies in chemistry and biochemistry, especially in the field of nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netresearchgate.net

The synthesis of N-monodeuteriomethyl-2-substituted piperidines highlights the utility of 2-methoxy-1-formylpiperidine. nih.govresearchgate.net In this process, the 2-methoxy-1-formylpiperidine serves as a precursor to an N-formyliminium ion, enabling the introduction of a carbon nucleophile at the 2-position. nih.govresearchgate.net Subsequently, the formyl group is reduced using a deuterated reagent, such as formic acid-d₂, in a modified Eschweiler-Clarke reaction to install the singly deuterated methyl group (N-CH₂D). nih.govresearchgate.net

The resulting N-CH₂D piperidines are of particular interest for studying long-lived nuclear spin states in solution NMR. The small isotropic proton chemical shift differences in the monodeuterated N-methyl groups are crucial for investigating molecules that can support these long-lived states. nih.govresearchgate.net

Intermediate in the Synthesis of Complex Organic Molecules

The versatility of 2-methoxy-1-formylpiperidine makes it a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals. smolecule.comuni-regensburg.de The piperidine moiety is a common structural motif in a vast number of biologically active compounds. kcl.ac.ukmdpi.com

Its role as a building block is evident in the synthesis of various complex structures. For example, it can be a starting point for creating analogues of drugs like donepezil, a medication used for treating Alzheimer's disease. kcl.ac.ukgoogle.com The ability to introduce diverse substituents onto the piperidine ring using 2-methoxy-1-formylpiperidine as a precursor allows for the generation of libraries of compounds for pharmacological screening. nih.gov

The synthesis of fused tricyclic piperazine (B1678402) and piperidine derivatives, which have shown potential as multireceptor atypical antipsychotics, can also involve intermediates derived from functionalized piperidines. researchgate.net The strategic use of 2-methoxy-1-formylpiperidine and its derivatives enables the efficient construction of the core piperidine structure within these complex molecules.

Utilization in Advanced Organic Synthesis Methodologies

2-Methoxy-1-formylpiperidine finds application in modern and advanced organic synthesis methodologies, including flow electrochemistry. nih.govresearchgate.net An efficient and scalable anodic methoxylation of N-formylpiperidine in an undivided microfluidic electrolysis cell is used to produce 2-methoxy-1-formylpiperidine. nih.govresearchgate.netimperial.ac.uk This flow electrosynthesis method offers several advantages, including high yields, scalability, and the avoidance of chemical oxidizing agents. nih.govresearchgate.net

The electrochemically generated 2-methoxy-1-formylpiperidine can be produced on demand and at a scale suitable for various applications. nih.govresearchgate.net This on-demand synthesis is particularly beneficial for preparing reactive intermediates that may not be stable for long-term storage.

Structure Activity Relationship Sar Studies of 2 Methoxy 1 Formylpiperidine Analogues in in Vitro Models

Systematic Modification of the Piperidine (B6355638) Core and Substituents

The piperidine scaffold is a prevalent feature in many pharmaceuticals due to its synthetic accessibility and its ability to present substituents in well-defined three-dimensional orientations. acs.orgnih.gov In the context of 2-methoxy-1-formylpiperidine analogues, SAR studies often commence with systematic modifications to this core structure. eurekaselect.com These modifications can include altering the ring size, introducing or removing unsaturation, and varying the substitution pattern. acs.org For instance, expanding the piperidine to a seven-membered azepane ring or contracting it to a five-membered pyrrolidine (B122466) ring can significantly impact the conformational flexibility and, consequently, the binding affinity of the molecule.

Furthermore, the introduction of additional substituents on the piperidine ring is a common strategy to probe the steric and electronic requirements of the binding pocket. acs.org The nature and position of these substituents can drastically influence the pharmacological profile of the analogues. mdpi.com For example, the addition of bulky groups may enhance selectivity, while polar groups could improve solubility and pharmacokinetic properties. The overarching goal of these modifications is to identify compounds with enhanced biological activity. acs.org

The following table illustrates potential modifications to the piperidine core and the rationale behind them:

| Modification | Rationale | Potential Impact |

| Ring Size Variation (e.g., Pyrrolidine, Azepane) | To alter conformational flexibility and the spatial arrangement of substituents. | Changes in binding affinity and selectivity. |

| Introduction of Unsaturation | To create a more rigid structure and explore interactions with planar regions of the binding site. | Altered binding mode and potential for new interactions. |

| Additional Substitution on the Ring | To probe for additional binding pockets and optimize steric and electronic interactions. | Enhanced potency, selectivity, and improved physicochemical properties. |

| Introduction of Heteroatoms | To introduce new hydrogen bonding capabilities and alter electronic distribution. | Modified solubility, metabolic stability, and target interactions. |

Influence of Methoxy (B1213986) and Formyl Groups on Molecular Recognition and Ligand Binding

The 1-formyl group, being an amide, has a planar structure and can participate in hydrogen bonding as both a donor (N-H, if present in analogues) and an acceptor (C=O). This group significantly influences the conformational preference of the piperidine ring and can play a direct role in anchoring the ligand to the active site of a receptor or enzyme. The replacement of the formyl group with other acyl or sulfonyl groups is a common strategy to explore the impact of different electronic and steric properties on biological activity.

Systematic variations of these groups, as outlined in the table below, are essential for a comprehensive SAR analysis.

| Group | Modification | Rationale | Potential Impact on Binding |

| 2-Methoxy | Replacement with other alkoxy groups (e.g., ethoxy, propoxy) | To probe the size tolerance of the binding pocket. | Increased or decreased affinity depending on steric fit. |

| Replacement with a hydroxyl group | To introduce a hydrogen bond donor. | Altered hydrogen bonding network and potential for increased potency. | |

| Replacement with a non-polar group (e.g., methyl) | To assess the importance of the oxygen atom for binding. | Likely decrease in affinity if hydrogen bonding is crucial. | |

| 1-Formyl | Replacement with other acyl groups (e.g., acetyl, benzoyl) | To explore the steric and electronic requirements of this region. | Changes in binding affinity and selectivity. |

| Replacement with a sulfonyl group | To alter the geometry and hydrogen bonding capacity. | Modified binding interactions and potential for improved metabolic stability. | |

| Removal of the formyl group | To determine its necessity for activity. | Significant loss of activity if it is a key binding element. |

Stereochemical Influence on Molecular Activity of Analogues

The presence of a substituent at the 2-position of the piperidine ring introduces a chiral center, meaning that 2-methoxy-1-formylpiperidine can exist as two enantiomers (R and S). It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

Therefore, a crucial aspect of the SAR studies of these analogues is the investigation of the influence of stereochemistry. nih.gov This often involves the synthesis and in vitro evaluation of individual enantiomers to determine which configuration is more active. The spatial arrangement of the methoxy group relative to the rest of the molecule can be the deciding factor for a productive binding event. In some cases, one enantiomer may be a potent agonist while the other is inactive or even an antagonist.

Furthermore, the introduction of additional substituents on the piperidine ring can create new chiral centers, leading to the formation of diastereomers. The relative stereochemistry of these substituents can lock the piperidine ring into specific conformations, which can have a profound effect on how the molecule presents its key binding features to the biological target.

Computational Approaches to SAR Analysis and Molecular Docking

In conjunction with experimental in vitro studies, computational methods play an increasingly vital role in elucidating the SAR of 2-methoxy-1-formylpiperidine analogues. nih.govunar.ac.id Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By analyzing various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), QSAR models can predict the activity of novel, unsynthesized analogues, thereby guiding the synthetic efforts towards more potent compounds. nih.gov

Molecular docking is another powerful computational tool used to predict the preferred binding orientation of a ligand to its biological target. unar.ac.idresearchgate.net By simulating the interaction between a 2-methoxy-1-formylpiperidine analogue and the three-dimensional structure of a receptor or enzyme, molecular docking can provide valuable insights into the specific interactions that contribute to binding affinity. mdpi.com These studies can help to rationalize the experimental SAR data, for instance, by showing how a particular substituent enhances binding through an additional hydrogen bond or a favorable van der Waals interaction. Docking studies can also be used to prioritize the synthesis of new analogues that are predicted to have improved binding characteristics. The combination of QSAR and molecular docking provides a robust in silico platform for the rational design of new and more effective analogues. researcher.life

Future Directions and Emerging Research Avenues for 2 Methoxy 1 Formylpiperidine

The continued exploration of 2-methoxy-1-formylpiperidine is opening up new possibilities in synthetic chemistry and beyond. Researchers are focusing on enhancing its synthesis, discovering new catalytic transformations, understanding its reaction mechanisms, and expanding its use as a versatile building block. These efforts promise to unlock more efficient and innovative applications for this valuable chemical intermediate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxy-1-formylpiperidine, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Functionalization of the piperidine ring (e.g., methoxylation and formylation).

- Step 2 : Use of electrophilic agents (e.g., formyl chloride) under inert conditions.

- Step 3 : Purification via column chromatography or recrystallization.

Intermediates are monitored using thin-layer chromatography (TLC) and characterized via H/C NMR and mass spectrometry .- Table 1 : Example Synthetic Parameters for Analogous Piperidine Derivatives

| Step | Reagents/Conditions | Monitoring Method |

|---|---|---|

| 1 | 2-Fluorophenol, NaH, DMF | TLC (Rf = 0.3 in EtOAc/hexane) |

| 2 | Formyl chloride, −10°C, 12h | NMR (δ 8.1 ppm, formyl proton) |

Q. How is the purity and structural integrity of 2-Methoxy-1-formylpiperidine validated?

- Methodology :

- Purity : HPLC with UV detection (λ = 254 nm) and >95% area normalization.

- Structural Confirmation :

- H NMR: Methoxy group (δ 3.3–3.5 ppm), formyl proton (δ 8.0–8.2 ppm).

- IR Spectroscopy: C=O stretch (~1680 cm).

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What safety protocols are recommended for handling 2-Methoxy-1-formylpiperidine?

- Guidelines :

- Use fume hoods, nitrile gloves, and lab coats.

- First aid: For ingestion, rinse mouth with water (do not induce vomiting); for inhalation, move to fresh air .

- Note : Toxicity data are limited; assume acute toxicity and follow GHS Category 2 precautions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts (e.g., N-formylation vs. O-formylation)?

- Methodology :

- Temperature Control : Lower temperatures (−10°C to 0°C) favor selective formylation of the piperidine nitrogen.

- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to direct formylation to the amine group.

- Byproduct Analysis : LC-MS to identify side products (e.g., methoxy group oxidation) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected H NMR shifts)?

- Methodology :

- Cross-Validation : Compare with computational predictions (DFT calculations for chemical shifts).

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl to assess hydrogen bonding or aggregation.

- Dynamic Effects : Variable-temperature NMR to detect conformational exchange .

Q. What computational approaches predict the reactivity of 2-Methoxy-1-formylpiperidine in nucleophilic environments?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity of the formyl group.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF).

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology :

- Accelerated Stability Testing :

- Condition A : 40°C/75% RH for 6 months.

- Condition B : Light exposure (ICH Q1B guidelines).

- Analysis : Monitor degradation via HPLC and quantify hydrolyzed products (e.g., formic acid release) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or kinases using fluorogenic substrates.

- Cellular Uptake : LC-MS quantification in cell lysates after 24h exposure.

- Cytotoxicity : MTT assay in HEK293 or HepG2 cells (IC determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.